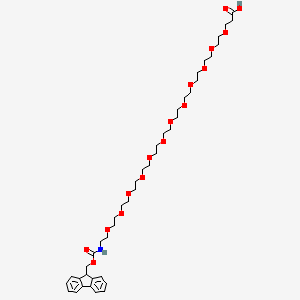

Fmoc-NH-PEG12-CH2CH2COOH

概要

説明

Fmoc-NH-PEG2-CH2CH2COOH: は、主に抗体薬物複合体(ADC)やプロテオリシス標的キメラ(PROTAC)の合成におけるリンカーとして使用される化合物です。この化合物は、フルオレニルメチルオキシカルボニル(Fmoc)保護アミン、ポリエチレングリコール(PEG)スペーサー、末端カルボン酸基を含んでいます。 PEGスペーサーは、水性媒体における化合物の溶解性を高め、さまざまな生化学的用途における貴重なツールとなっています .

準備方法

合成経路と反応条件: Fmoc-NH-PEG2-CH2CH2COOHの合成は、通常、以下の手順を伴います。

Fmoc保護: アミン基は、後続の手順中に不要な反応を防ぐために、Fmoc基で保護されます。

PEG化: 溶解性と柔軟性を高めるために、PEGスペーサーが導入されます。

カルボキシル化: 他の分子との結合を容易にするために、末端カルボン酸基が添加されます。

工業生産方法: Fmoc-NH-PEG2-CH2CH2COOHの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、以下が含まれます。

バルク合成: 大量の出発物質を制御された条件下で反応させます。

精製: 結晶化やクロマトグラフィーなどの技術を用いて、生成物を精製します。

化学反応の分析

反応の種類:

脱保護: Fmoc基は、塩基性条件下で除去して、遊離アミンを露出させることができます。

アミド結合形成: 末端カルボン酸は、EDCやHATUなどの活性化剤の存在下で、第一級アミン基と反応して、安定なアミド結合を形成することができます。

一般的な試薬と条件:

脱保護: ジメチルホルムアミド(DMF)中のピペリジンなどの塩基性条件。

アミド結合形成: EDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHATU(1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム 3-オキシドヘキサフルオロリン酸)などの活性化剤。

主な生成物:

遊離アミン: Fmoc基の脱保護後に得られます。

アミドコンジュゲート: 末端カルボン酸を第一級アミンと反応させることで形成されます

科学研究の応用

化学:

ADCにおけるリンカー: 抗体を細胞毒性薬に結合させるために使用され、標的薬物送達を強化します。

PROTAC合成: 特定のタンパク質を分解するために使用されるPROTACの合成におけるリンカーとして機能します。

生物学:

タンパク質結合: さまざまな生化学的アッセイのためにタンパク質を結合することを容易にします。

医学:

薬物送達: 薬物分子の溶解性と安定性を高め、薬物動態特性を改善します。

産業:

科学的研究の応用

Scientific Research Applications

Fmoc-NH-PEG12-CH2CH2COOH serves several critical functions in scientific research:

- PROTAC Linker: this compound is used as a PEG-based PROTAC linker in PROTAC synthesis . PROTACs (proteolysis-targeting chimeras) are heterobifunctional molecules composed of two distinct ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . PROTACs utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

- PEGylation: It can be used in PEGylation, which involves covalently attaching polyethylene glycol (PEG) polymer chains to peptides, increasing their molecular mass and shielding them .

- Conjugation: The Fmoc group can be removed under basic conditions to reveal a free amine, enabling further conjugation . The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds .

- Solubility Enhancement: The hydrophilic PEG spacer increases the solubility of the compound in aqueous media .

While specific case studies directly using this compound were not found in the search results, the general applications of PEG linkers in PROTACs and other biomedical applications are well-documented:

- PROTAC Development: PROTACs are being developed for targeted protein degradation in cancer therapy, neurodegenerative diseases, and other therapeutic areas . PEG linkers like this compound are crucial for connecting the E3 ligase ligand and the target protein ligand, optimizing the PROTAC's activity and selectivity .

- Drug Delivery: PEGylation, facilitated by linkers like this compound, is used to improve the pharmacokinetic properties of drugs, increasing their circulation time, reducing immunogenicity, and enhancing their solubility .

- Surface Modification: PEG linkers are used to modify surfaces with desired functionalities in nanotechnology and new materials research. This can include creating biocompatible coatings, attaching biomolecules to surfaces, or creating responsive materials .

作用機序

メカニズム:

リンカー機能: PEGスペーサーは、柔軟性と溶解性を提供し、Fmoc保護アミンと末端カルボン酸は、他の分子との結合を促進します。

分子標的: この化合物自体は、特定の分子標的を持ちませんが、さまざまな生化学的用途における汎用性の高いリンカーとして機能します

類似の化合物との比較

類似の化合物:

Fmoc-NH-PEG2-CH2COOH: 類似の構造ですが、PEGスペーサーが短くなっています。

Fmoc-NH-PEG30-CH2CH2COOH: より長いPEGスペーサーを含んでおり、より大きな柔軟性と溶解性を提供します。

独自性:

最適なPEGの長さ: Fmoc-NH-PEG2-CH2CH2COOHのPEG2スペーサーは、溶解性と柔軟性のバランスを提供し、幅広い用途に適しています。

汎用性: Fmoc保護、PEGスペーサー、末端カルボン酸の組み合わせは、研究と産業の両方の用途における汎用性の高いツールとなっています

類似化合物との比較

Fmoc-NH-PEG2-CH2COOH: Similar structure but with a shorter PEG spacer.

Fmoc-NH-PEG30-CH2CH2COOH: Contains a longer PEG spacer, providing greater flexibility and solubility.

Uniqueness:

Optimal PEG Length: The PEG2 spacer in Fmoc-NH-PEG2-CH2CH2COOH provides a balance between solubility and flexibility, making it suitable for a wide range of applications.

Versatility: The combination of Fmoc protection, PEG spacer, and terminal carboxylic acid makes it a versatile tool in both research and industrial applications

生物活性

Fmoc-NH-PEG12-CH2CH2COOH is a synthetic compound that plays a significant role in biochemical applications, particularly in peptide synthesis and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores its biological activity, chemical properties, and relevant research findings.

- Molecular Formula: C42H65NO16

- Molecular Weight: 839.96 g/mol

- CAS Number: 1952360-91-6

- Appearance: Viscous liquid, colorless to yellow

- Density: Approximately 1.175 g/cm³

This compound consists of a protected form of propionic acid modified with Fmoc (9-fluorenylmethoxycarbonyl) and PEG (polyethylene glycol) chains. The PEG component enhances solubility and biocompatibility, making it suitable for various biological applications .

Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its ability to form stable linkages with amino acids and other biomolecules. The Fmoc group serves as a protective group that can be easily removed under mild conditions, allowing for sequential peptide elongation. This property is crucial in the synthesis of complex peptides and proteins .

PROTAC Technology

The compound functions as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. In this context, this compound connects two distinct ligands: one that binds to the target protein and another that interacts with an E3 ubiquitin ligase. This mechanism allows for selective degradation of specific proteins, presenting a novel approach in drug development for diseases such as cancer .

Case Studies and Research Findings

-

Targeted Protein Degradation

A study highlighted the effectiveness of PROTACs containing this compound in degrading oncogenic proteins in cancer cell lines. The results demonstrated significant reductions in target protein levels, leading to decreased cell proliferation and increased apoptosis . -

Biocompatibility Assessments

Research on the biocompatibility of PEG-based linkers showed that this compound exhibited low cytotoxicity in various cell types, making it a favorable choice for therapeutic applications. The PEG moiety contributes to reduced immunogenicity and enhanced solubility in biological fluids . -

Synthesis Efficiency

Comparative studies on different linkers used in PROTAC synthesis indicated that those incorporating this compound led to higher yields and purities of synthesized compounds, demonstrating its efficiency as a linker in complex molecular constructs .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Facilitates stable linkages; allows for sequential addition of amino acids. |

| PROTAC Linker | Connects ligands for targeted protein degradation; exploits the ubiquitin-proteasome system. |

| Biocompatibility | Low cytotoxicity; enhances solubility and reduces immunogenicity. |

| Synthesis Efficiency | Higher yields and purities compared to other linkers. |

特性

IUPAC Name |

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLFJJLRVOHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679823 | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850312-72-0, 872679-70-4 | |

| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。